An In-depth Technical Guide to the Basic Properties of 4-Chloro-6-methyl-1,3,5-triazin-2-amine
An In-depth Technical Guide to the Basic Properties of 4-Chloro-6-methyl-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-methyl-1,3,5-triazin-2-amine is a heterocyclic organic compound that belongs to the family of 1,3,5-triazines. The triazine core, a six-membered aromatic ring with three nitrogen atoms, is a privileged scaffold in medicinal chemistry, materials science, and agrochemistry due to its versatile reactivity and biological activity. The substituents on the triazine ring, in this case, a chloro group, a methyl group, and an amino group, significantly influence its physicochemical properties, including its basicity, which is a critical parameter in its reactivity, biological interactions, and analytical characterization.
This technical guide provides a comprehensive overview of the basic properties of 4-Chloro-6-methyl-1,3,5-triazin-2-amine, with a focus on its synthesis, the structural factors governing its basicity, and a detailed protocol for its experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-6-methyl-1,3,5-triazin-2-amine is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₄ | [1] |
| Molecular Weight | 144.56 g/mol | [1] |
| CAS Number | 21320-62-7 | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Predicted pKa (Strongest Basic) | ~3.38 (for the related compound 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine) | [2] |
| Solubility | Sparingly soluble in water, soluble in many organic solvents | General knowledge |
Synthesis of 4-Chloro-6-methyl-1,3,5-triazin-2-amine
The synthesis of substituted s-triazines like 4-Chloro-6-methyl-1,3,5-triazin-2-amine typically proceeds through a sequential nucleophilic aromatic substitution (SNAr) reaction starting from the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise substitution.
The general synthetic strategy involves:
-
Monosubstitution: Reaction of cyanuric chloride with a nucleophile at a low temperature (typically 0-5 °C) to replace the first chlorine atom.
-
Disubstitution: Increasing the temperature (usually to room temperature) allows for the substitution of the second chlorine atom with a different nucleophile.
-
Trisubstitution: Further heating is required to replace the final chlorine atom.
For the synthesis of 4-Chloro-6-methyl-1,3,5-triazin-2-amine, a plausible route would involve the sequential reaction of cyanuric chloride with a methylating agent (like a Grignard reagent, though less common for this specific transformation) or more likely, starting from a pre-methylated dichlorotriazine, followed by amination. A more common approach for analogous compounds involves the reaction of a dichloro-s-triazine with an amine.[3][4] The order of introduction of the substituents is crucial and is often dictated by their activating or deactivating effects on the triazine ring.
Understanding the Basicity of 4-Chloro-6-methyl-1,3,5-triazin-2-amine
The basicity of an amine is a measure of its ability to accept a proton (H⁺).[5] It is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base. The basicity of 4-Chloro-6-methyl-1,3,5-triazin-2-amine is a complex interplay of the electronic properties of the triazine ring and its substituents.
The nitrogen atoms of the triazine ring are generally weak bases due to the delocalization of their lone pair electrons within the aromatic system. The primary site of protonation in 2-amino-s-triazines is typically the exocyclic amino group, as its lone pair is more available for donation. However, protonation can also occur at one of the ring nitrogens.
The substituents on the triazine ring play a pivotal role in modulating the basicity:
-
Amino Group (-NH₂): The amino group is an electron-donating group through resonance (+R effect). It donates electron density to the triazine ring, increasing the electron density on the ring nitrogen atoms and making the molecule more basic.
-
Methyl Group (-CH₃): The methyl group is an electron-donating group through induction (+I effect). It pushes electron density towards the triazine ring, thereby increasing the basicity.
-
Chloro Group (-Cl): The chloro group is an electron-withdrawing group through induction (-I effect) due to its high electronegativity. This effect decreases the electron density on the triazine ring and, consequently, reduces the basicity. The chloro group also has a weak electron-donating resonance effect (+R effect), but the inductive effect is generally dominant in influencing basicity.
The overall basicity of 4-Chloro-6-methyl-1,3,5-triazin-2-amine is a net result of these competing electronic effects. The presence of the electron-withdrawing chloro group is expected to make it a weaker base compared to 2-amino-4,6-dimethyl-1,3,5-triazine. A predicted pKa value for a similar compound, 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine, is 3.38, suggesting that 4-Chloro-6-methyl-1,3,5-triazin-2-amine is a weak base.[2]
Caption: Electronic effects of substituents on the basicity of the triazine ring.
Experimental Determination of pKa
The pKa of 4-Chloro-6-methyl-1,3,5-triazin-2-amine can be determined experimentally using various methods, with potentiometric titration being a common and reliable technique.
Potentiometric Titration Protocol
This protocol outlines the determination of the pKa of a weakly basic compound by titrating it with a strong acid and monitoring the pH change.
Materials and Equipment:
-
4-Chloro-6-methyl-1,3,5-triazin-2-amine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water (boiled to remove dissolved CO₂)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (calibrated)
-
Beaker
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of 4-Chloro-6-methyl-1,3,5-triazin-2-amine and dissolve it in a known volume of deionized water. Gentle heating may be required to aid dissolution. If the compound's solubility in water is low, a co-solvent such as ethanol or DMSO can be used, but this may affect the measured pKa.
-
Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer. Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar or the sides of the beaker.
-
Initial pH Measurement: Start the stirrer and record the initial pH of the solution.
-
Titration: Add the standardized HCl solution from the burette in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Data Collection: Continue the titration until the pH of the solution changes significantly and then begins to level off again, indicating that the equivalence point has been passed.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). This will generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV) and finding the maximum value.
-
The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Reactivity and Applications
The basicity of 4-Chloro-6-methyl-1,3,5-triazin-2-amine is a key determinant of its reactivity. The lone pair of electrons on the amino group can act as a nucleophile in various reactions. However, the primary utility of this compound and its analogs lies in the reactivity of the chloro substituent, which can be readily displaced by other nucleophiles.
The presence of the amino and methyl groups, being electron-donating, deactivates the triazine ring towards further nucleophilic substitution compared to cyanuric chloride. Nevertheless, the remaining chloro group can be substituted under appropriate conditions (e.g., higher temperatures, stronger nucleophiles) to generate trisubstituted triazines with diverse functionalities.[6] This sequential and controlled reactivity makes chloro-amino-s-triazines valuable building blocks in the synthesis of:
-
Pharmaceuticals: The triazine scaffold is present in a number of approved drugs with a wide range of therapeutic applications.
-
Agrochemicals: Many herbicides and pesticides are based on the s-triazine core structure.
-
Functional Materials: Triazine derivatives are used in the development of polymers, dyes, and other advanced materials.
Conclusion
4-Chloro-6-methyl-1,3,5-triazin-2-amine is a valuable heterocyclic compound with a rich chemistry dictated by the interplay of its functional groups. Its basicity, a consequence of the electronic effects of the amino, methyl, and chloro substituents, is a fundamental property that influences its reactivity and potential applications. Understanding and quantifying this basicity through experimental methods like potentiometric titration is crucial for its effective utilization in research and development. The ability to selectively modify the triazine core through nucleophilic substitution of the chloro group underscores the importance of this compound as a versatile synthetic intermediate in the creation of novel molecules with diverse biological and material properties.
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4-chloro-N-(2-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine. ChemBK. [Link]
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